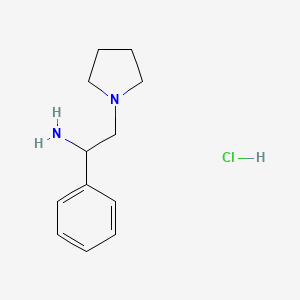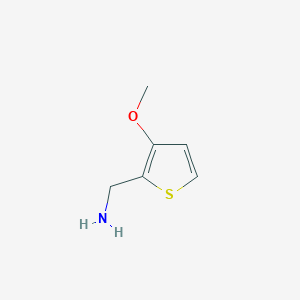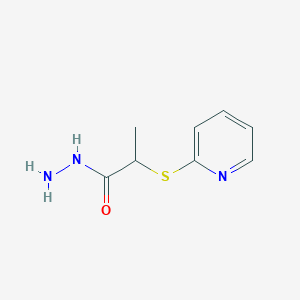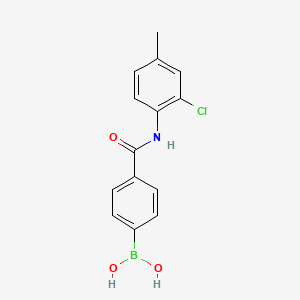
Ácido (4-((2-Cloro-4-metilfenil)carbamoil)fenil)borónico
Descripción general
Descripción
(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C14H13BClNO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both boronic acid and carbamoyl functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to form reversible covalent complexes with sugars, amino acids, and other molecules with vicinal (1,2) or occasionally (1,3) substituted lewis base donors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Boronic acids are known to act as mild lewis acids, capable of forming reversible covalent complexes . This property allows them to interact with various biological targets, potentially altering their function.
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents to a transition metal, typically palladium .
Pharmacokinetics
The pharmacokinetics of boronic acids, in general, can be influenced by their ability to form reversible covalent complexes . This property could potentially affect their absorption and distribution within the body.
Result of Action
The ability of boronic acids to form reversible covalent complexes suggests that they could potentially alter the function of various biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of reactions involving boronic acids . Therefore, the physiological pH could potentially affect the compound’s action and stability.
Análisis Bioquímico
Biochemical Properties
(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .
Cellular Effects
The effects of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid can modulate the activity of kinases and phosphatases, enzymes that are critical for the regulation of signaling cascades. Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group of the compound interacts with hydroxyl groups of serine residues in proteins, leading to the formation of a tetrahedral boronate complex. This interaction results in the inhibition of enzyme activity, particularly in the case of serine proteases. Furthermore, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid in laboratory settings are important considerations for its use in biochemical assays. This compound is relatively stable under inert atmosphere and room temperature conditions. It is susceptible to hydrolysis in aqueous environments, which can affect its long-term efficacy. Studies have shown that the effects of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid on cellular function can vary over time, with prolonged exposure leading to changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid are dose-dependent. At lower doses, this compound has been observed to exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses. At higher doses, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways, particularly those related to the metabolism of xenobiotics. This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. The metabolites of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid are then excreted via the renal and biliary routes. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of endogenous metabolites .
Transport and Distribution
The transport and distribution of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the expression of transporters .
Subcellular Localization
The subcellular localization of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the cytoplasm and nucleus. The targeting of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid to these compartments is mediated by post-translational modifications and targeting signals. The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy in biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-chloro-4-methylphenyl isocyanate with 4-aminophenylboronic acid under controlled conditions to form the carbamoyl intermediate.
Boronic Acid Formation: The intermediate is then subjected to boronation using boronic acid reagents under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the chloro group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylboronic Acid: Similar in structure but lacks the carbamoyl group, making it less versatile in certain reactions.
4-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of the carbamoyl group, leading to different reactivity and applications.
4-Methylphenylboronic Acid: Lacks both the chloro and carbamoyl groups, resulting in different chemical properties and uses.
Uniqueness
(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and carbamoyl groups, which provide a combination of reactivity and specificity that is not found in the similar compounds listed above. This makes it particularly valuable in complex organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
[4-[(2-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c1-9-2-7-13(12(16)8-9)17-14(18)10-3-5-11(6-4-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWULFVOADOJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657064 | |
| Record name | {4-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-39-9 | |
| Record name | B-[4-[[(2-Chloro-4-methylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
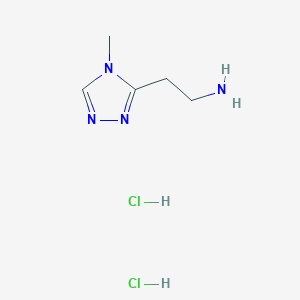
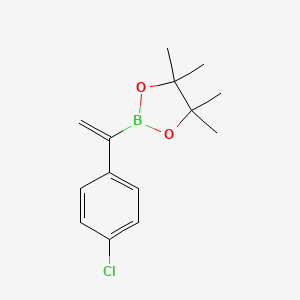
![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)
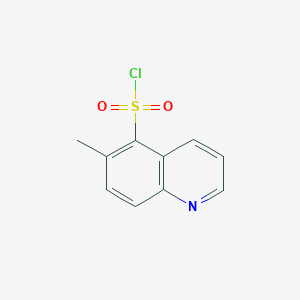
![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)
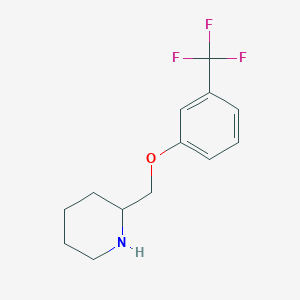
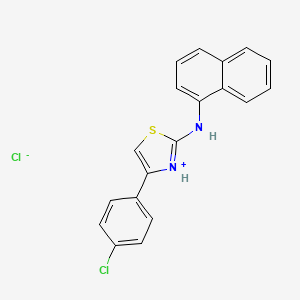
![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)
